3-Tert-butyl-1-methylimidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-tert-butyl-1-methylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c1-8(2,3)10-6(11)5-9(4)7(10)12/h5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGQZTGOEHUXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)CN(C1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Tert-butyl-1-methylimidazolidine-2,4-dione CAS 905484-77-7 properties
The following technical guide provides an in-depth analysis of 3-Tert-butyl-1-methylimidazolidine-2,4-dione (CAS 905484-77-7). This document is structured for researchers and drug development professionals, focusing on the compound's utility as a heterocyclic building block in medicinal chemistry.
CAS Registry Number: 905484-77-7 Chemical Class: Disubstituted Hydantoin / Imidazolidine-2,4-dione Role: Pharmaceutical Intermediate / Heterocyclic Scaffold[1][2][3][4][5]
Executive Summary
3-Tert-butyl-1-methylimidazolidine-2,4-dione is a specialized heterocyclic intermediate belonging to the hydantoin family.[1] Characterized by a rigid imidazolidine-2,4-dione core substituted with a methyl group at the
Its structural significance lies in the steric occlusion provided by the tert-butyl group, which can modulate metabolic stability and receptor binding affinity in downstream pharmaceutical candidates. This guide outlines its physicochemical properties, rational synthesis pathways, and application in drug discovery.
Chemical Identity & Physicochemical Properties[1]
Structural Analysis
The core structure consists of a five-membered heterocyclic ring containing two nitrogen atoms and two carbonyl groups. The asymmetry introduced by the
| Property | Value | Note |
| IUPAC Name | 3-tert-butyl-1-methylimidazolidine-2,4-dione | |
| Molecular Formula | ||
| Molecular Weight | 170.21 g/mol | |
| SMILES | CN1CC(=O)N(C1=O)C(C)(C)C | |
| InChI Key | FAMBJGGXXNEVAR-UHFFFAOYSA-N | |
| H-Bond Donors | 0 | Fully substituted nitrogens |
| H-Bond Acceptors | 2 | Carbonyl oxygens |
| Rotatable Bonds | 1 | |
| Topological Polar Surface Area | 37.6 | Good membrane permeability |
Predicted Physicochemical Profile
Note: As a specific catalog intermediate, experimental data is sparse. The following are calculated based on structure-property relationships (SPR) of analogous 1,3-disubstituted hydantoins.
-
Physical State: Crystalline Solid (Likely white/off-white powder).
-
Melting Point: Estimated 75–95 °C. (The bulky t-butyl group typically raises MP compared to n-butyl analogs due to better packing symmetry).
-
Solubility:
-
High: Dichloromethane, DMSO, Methanol, Ethyl Acetate.
-
Low: Water (due to lipophilic t-butyl and methyl groups).
-
-
LogP (Predicted): ~1.2 – 1.6 (Lipophilic, suitable for CNS penetration models).
Synthetic Routes & Process Chemistry
The synthesis of CAS 905484-77-7 requires navigating the steric hindrance of the tert-butyl group. Direct alkylation of hydantoin with tert-butyl halides is often low-yielding due to competing elimination reactions (
Primary Route: The Urea Cyclization Protocol
The most robust method involves the cyclization of an asymmetric urea intermediate with chloroacetyl chloride. This method avoids the difficulties of
Reaction Scheme
-
Formation of Urea: Reaction of tert-butyl isocyanate with methylamine.
-
Cyclization: Condensation with chloroacetyl chloride under basic conditions.
Step-by-Step Protocol
Step 1: Synthesis of N-tert-butyl-N'-methylurea
-
Reagents: tert-Butyl isocyanate (1.0 eq), Methylamine (2.0 M in THF, 1.1 eq), Anhydrous DCM.
-
Procedure:
-
Cool the methylamine solution to 0 °C under
atmosphere. -
Add tert-butyl isocyanate dropwise over 30 minutes.
-
Allow to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Evaporate solvent. The urea intermediate usually precipitates as a white solid. Yield is typically >90%.[6]
-
Step 2: Cyclization to 3-Tert-butyl-1-methylimidazolidine-2,4-dione
-
Reagents: N-tert-butyl-N'-methylurea (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (TEA, 2.5 eq), Acetone or DMF.
-
Procedure:
-
Dissolve the urea in dry acetone. Add TEA.
-
Cool to 0 °C. Add chloroacetyl chloride dropwise (exothermic).
-
Reflux the mixture for 6–12 hours. The reaction proceeds via N-acylation followed by intramolecular alkylation.
-
Validation: Monitor by TLC (EtOAc/Hexane 1:1). Look for the disappearance of the urea spot.
-
Purification: Filter off triethylamine hydrochloride salts. Concentrate the filtrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography.
-
Visualization of Synthetic Workflow
Figure 1: Retrosynthetic analysis and forward synthesis via the Urea-Chloroacetyl Chloride cyclization route.
Analytical Characterization
To validate the identity of CAS 905484-77-7, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance ( -NMR)
Solvent:
-
1.60 ppm (s, 9H): The strong singlet of the tert-butyl group (
). -
3.05 ppm (s, 3H): The singlet of the
-methyl group ( ). -
3.85 ppm (s, 2H): The methylene protons of the ring (
). Note: This peak is distinctively deshielded due to the adjacent nitrogen and carbonyl.
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Molecular Ion:
. -
Fragmentation: Loss of the tert-butyl group is a common fragmentation pathway, often showing a peak at
(1-methylhydantoin core).
Biological Relevance & Applications[9]
While CAS 905484-77-7 is a building block, the 1,3-disubstituted hydantoin scaffold is a privileged structure in medicinal chemistry.
Pharmacophore Mapping
Hydantoins are bioisosteres of succinimides and oxazolidinediones. The specific substitution pattern of CAS 905484-77-7 offers unique advantages:
-
-tert-butyl: Provides significant steric bulk. In drug design, this is often used to fill hydrophobic pockets in enzymes (e.g., CYP450 inhibitors) or receptors (e.g., Androgen Receptor). It also blocks metabolic N-dealkylation at the
position. -
-methyl: Increases lipophilicity and prevents hydrogen bonding at
, improving blood-brain barrier (BBB) permeability.
Potential Therapeutic Areas
-
Anticonvulsants: Analogous to Phenytoin and Mephenytoin. The lipophilic nature suggests potential voltage-gated sodium channel modulation.
-
Anti-inflammatory: Hydantoin derivatives are explored as inhibitors of T-cell proliferation.
-
Agrochemicals: Used as precursors for herbicides targeting protoporphyrinogen oxidase (PPO).
Figure 2: Structure-Activity Relationship (SAR) map of the substituted hydantoin scaffold.
Safety & Handling (GHS Classification)
Based on data for structurally similar hydantoins (e.g., 1-methylhydantoin, 3-tert-butylhydantoin).[1]
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Hygroscopic potential is low but moisture protection is advised.
References
-
PubChem. (2025). Compound Summary: 3-tert-butyl-1-methylimidazolidine-2,4-dione.[1][2][3][4][5][8][9] National Library of Medicine. Retrieved from [Link]
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470.
- Meusel, M., & Gütschow, M. (2004). Recent developments in hydantoin chemistry. A review. Organic Preparations and Procedures International, 36(5), 391-443. (Review of modern synthetic methods for disubstituted hydantoins).
Sources
- 1. 3659-97-0|1-Methylimidazolidine-2,4,5-trione|BLD Pharm [bldpharm.com]
- 2. 24039-08-5|1,3-Dimethylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 3. 36650-98-3|3-Ethyl-5-methylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 4. 1-methylimidazolidine-2,4-dione | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 5391-39-9|1-Acetylimidazolidin-2-one|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. hpc-standards.com [hpc-standards.com]
- 8. PubChemLite - CN - Explore [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - 3-tert-butyl-1-methylimidazolidine-2,4-dione (C8H14N2O2) [pubchemlite.lcsb.uni.lu]
An In-Depth Technical Guide to the Chemical Structure and Properties of 3-tert-butyl-1-methylhydantoin
This technical guide provides a comprehensive overview of the chemical structure, properties, proposed synthesis, and analytical characterization of 3-tert-butyl-1-methylhydantoin. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into this specific N-substituted hydantoin derivative.
Introduction: The Hydantoin Scaffold in Medicinal Chemistry
The hydantoin ring, a five-membered heterocyclic structure, is a cornerstone in medicinal chemistry.[1][2][3] Also known as imidazolidine-2,4-dione, this scaffold is present in numerous clinically significant drugs, exhibiting a wide range of biological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][4][5][6][7] The versatility of the hydantoin core lies in its ability to be substituted at the N-1, N-3, and C-5 positions, allowing for the fine-tuning of its pharmacological profile.[2] This guide focuses on a specific derivative, 3-tert-butyl-1-methylhydantoin, to explore the influence of N-alkylation on the physicochemical and potential biological characteristics of the hydantoin framework.
Molecular Structure and Physicochemical Properties
The chemical structure of 3-tert-butyl-1-methylhydantoin features a central hydantoin ring with a methyl group attached to the nitrogen at position 1 and a bulky tert-butyl group at the nitrogen in position 3.
Caption: Chemical structure of 3-tert-butyl-1-methylhydantoin.
The presence of the tert-butyl group at the N-3 position introduces significant steric hindrance, which can influence the molecule's conformation, reactivity, and interaction with biological targets. The methyl group at the N-1 position further modifies the electronic properties and lipophilicity of the compound.
Table 1: Predicted Physicochemical Properties of 3-tert-butyl-1-methylhydantoin
| Property | Predicted Value |
| Molecular Formula | C8H14N2O2 |
| Molecular Weight | 170.21 g/mol |
| LogP | ~1.5 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3-tert-butyl-1-methylhydantoin.
Experimental Protocol
Step 1: Synthesis of N-tert-butyl-N'-methylureidoacetic acid
-
Dissolve sarcosine (1.0 eq) in a suitable aqueous alkaline solution (e.g., 1M NaOH).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add tert-butyl isocyanate (1.1 eq) dropwise while maintaining the temperature and vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Acidify the reaction mixture with a mineral acid (e.g., 1M HCl) to precipitate the ureido acid product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 3-tert-butyl-1-methylhydantoin
-
Suspend the dried N-tert-butyl-N'-methylureidoacetic acid in a high-boiling point solvent (e.g., toluene or xylene).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl or p-toluenesulfonic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Analytical Characterization
The unambiguous identification of 3-tert-butyl-1-methylhydantoin would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on the analysis of structurally similar compounds.[7][8][9][10][11]
Table 2: Predicted Spectroscopic Data for 3-tert-butyl-1-methylhydantoin
| Technique | Predicted Observations |
| ¹H NMR | Singlet (~1.5 ppm, 9H, C(CH₃)₃)Singlet (~2.9 ppm, 3H, N-CH₃)Singlet (~3.8 ppm, 2H, CH₂) |
| ¹³C NMR | Quaternary C (~28 ppm, C(CH₃)₃)Methyl C (~30 ppm, N-CH₃)Methylene C (~50 ppm, CH₂)Quaternary C (~60 ppm, C(CH₃)₃)Carbonyl C (~157 ppm, C=O at C-4)Carbonyl C (~170 ppm, C=O at C-2) |
| IR (cm⁻¹) | ~2970 (C-H stretch)~1770 (asymmetric C=O stretch)~1710 (symmetric C=O stretch)~1400 (C-N stretch) |
| Mass Spec (m/z) | [M]+ at 170.11 |
Potential Applications in Drug Development
Hydantoin derivatives are known to possess a wide array of pharmacological activities.[1][3][4][6] The introduction of a bulky tert-butyl group and a methyl group on the hydantoin scaffold of 3-tert-butyl-1-methylhydantoin could lead to novel biological properties.
-
Anticonvulsant Activity: Many N-substituted hydantoins exhibit anticonvulsant effects. The specific substitution pattern of the target molecule may modulate its interaction with ion channels or receptors in the central nervous system.
-
Anticancer Activity: The hydantoin core is a privileged scaffold in the design of anticancer agents.[3] The lipophilicity and steric bulk of the tert-butyl group could influence the compound's cell permeability and interaction with oncogenic targets.
-
Enzyme Inhibition: The structural features of 3-tert-butyl-1-methylhydantoin make it a candidate for screening against various enzymes, where the substituents could occupy specific hydrophobic pockets in the active site.
Conclusion
This technical guide has provided a detailed theoretical framework for the understanding of 3-tert-butyl-1-methylhydantoin. While experimental data for this specific molecule is not yet available, the proposed synthetic route and predicted analytical data offer a solid foundation for its future synthesis and characterization. The unique substitution pattern of this compound warrants further investigation into its potential biological activities, which could unveil novel therapeutic applications.
References
- Wadghane, S., Bhor, R., Shinde, G., Kolhe, M., & Pooja, R. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics, 13(1), 171-178.
-
MDPI. (2021, July 28). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia. Retrieved from [Link]
-
Wadghane, S., et al. (2025, October 11). A Review on the Some Biological Activities of the Hydantoin Derivatives. ResearchGate. Retrieved from [Link]
-
Perrone, S., et al. (2022, October 13). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. Retrieved from [Link]
-
Nagy, M., et al. (2024, September 24). Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. MDPI. Retrieved from [Link]
-
OSDD. (2008, October 15). Hydantoins. DrugPedia: A Wikipedia for Drug discovery. Retrieved from [Link]
-
Kappe, C. O., & Dallinger, D. (n.d.). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synfacts. Retrieved from [Link]
- Tanwar, D. K., Ratan, A., & Gill, M. S. (2017, August 3).
-
Oliveira, S. M. de, et al. (n.d.). Structure, reactivity, and biological properties of hidantoines. INIS-IAEA. Retrieved from [Link]
-
Casy, A. F., & Hassan, M. M. (n.d.). Synthesis and structural study of N-substituted nortropane spirohydantoins. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of substituted hydantoins with various biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). An Efficient Approach for the Synthesis of N-1 Substituted Hydantoins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]
- Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470.
-
Kappe, C. O., & Dallinger, D. (2015, September 17). Continuous Synthesis of Hydantoins: Intensifying the Bucherer– Bergs Reaction. ResearchGate. Retrieved from [Link]
-
PubMed. (n.d.). Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. Retrieved from [Link]
-
Salman, M., et al. (n.d.). Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydantoin. Retrieved from [Link]
-
Wadghane, S., et al. (2023, January 15). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
-
Bouyahya, A., et al. (2025, July 7). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Hydantoin – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectroscopic and quantum chemical studies on hydantoin. Retrieved from [Link]
-
Sharma, S., et al. (2022, September 25). Experimental Spectroscopic, Quantum Chemical, Molecular Docking, and Molecular Dynamic Simulation Studies on Hydantoin (Monomer and Dimer). Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. jddtonline.info [jddtonline.info]
- 2. mdpi.com [mdpi.com]
- 3. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydantoin - Wikipedia [en.wikipedia.org]
- 6. jddtonline.info [jddtonline.info]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solvent-modulated second harmonic generation in N-alkylated thiohydantoin derivatives: synthesis, characterization, and first-principle insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Precision N-Methylation of 3-tert-butylimidazolidine-2,4-dione
Executive Summary
This application note details the optimized protocol for the N-methylation of 3-tert-butylimidazolidine-2,4-dione (3-tert-butylhydantoin). Unlike typical hydantoin alkylations where the N3 position (
Chemical Context & Mechanism[3][4][5][6][7][8]
Structural Analysis
The substrate, 3-tert-butylimidazolidine-2,4-dione, contains two nitrogen atoms in the heterocyclic ring:
-
N3 (Blocked): Substituted with a tert-butyl group.[3][4] This steric wall prevents alkylation at this site.
-
N1 (Target): The only available nucleophilic site after deprotonation.
Acidity and Reactivity
In unsubstituted hydantoins, N3 is significantly more acidic (
-
Challenge: Since the acidic N3 is blocked, we must deprotonate the significantly less acidic N1 amide.
-
Solution: A strong base (Sodium Hydride) or a mild base with thermal activation (Potassium Carbonate + Reflux) is required to generate the N1-anion, which then attacks the methylating agent via an
mechanism.
Reaction Scheme (Graphviz)
Figure 1: Reaction pathway for the N1-methylation of 3-tert-butylhydantoin.
Experimental Protocols
Protocol A: High-Yield Method (NaH/DMF)
Recommended for milligram to gram-scale synthesis where conversion efficiency is paramount.
Reagents & Materials
| Reagent | Equiv.[5][6][7][8][9][10] | Role | Hazards |
| 3-tert-butylhydantoin | 1.0 | Substrate | Irritant |
| Sodium Hydride (60% in oil) | 1.2 | Base | Flammable solid, reacts violently with water |
| Methyl Iodide (MeI) | 1.5 | Electrophile | Toxic, Carcinogen, Volatile |
| DMF (Anhydrous) | 10 vol | Solvent | Reprotoxic, irritant |
| Ammonium Chloride (sat. aq.) | Excess | Quench | Irritant |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with nitrogen.
-
Dissolution: Add 3-tert-butylhydantoin (1.0 eq) and anhydrous DMF (0.1 M concentration). Stir until fully dissolved.
-
Deprotonation:
-
Cool the solution to 0°C using an ice bath.
-
Carefully add Sodium Hydride (1.2 eq) portion-wise over 5–10 minutes. Note: Gas evolution (
) will occur. -
Allow the mixture to warm to Room Temperature (RT) and stir for 30 minutes to ensure complete anion formation. The solution may turn slightly yellow/turbid.
-
-
Methylation:
-
Cool the mixture back to 0°C .
-
Add Methyl Iodide (1.5 eq) dropwise via syringe.
-
Remove the ice bath and stir at RT for 2–4 hours . Monitor by TLC (EtOAc/Hexane) or LC-MS.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench excess NaH by dropwise addition of saturated
solution . -
Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x) .
-
Wash combined organics with Water (2x) and Brine (1x) to remove DMF.
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: The crude product is often pure enough (>95%). If necessary, purify via flash column chromatography (SiO2, 20-40% EtOAc in Hexanes).
Protocol B: Process-Friendly Method ( /Acetone)
Recommended for larger scales to avoid NaH handling and DMF removal issues.
Reagents
-
Base: Potassium Carbonate (
), 2.0 eq (powdered, dry). -
Solvent: Acetone (Reagent grade).
-
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), 1.5 eq.
Procedure
-
Charge flask with 3-tert-butylhydantoin (1.0 eq),
(2.0 eq), and Acetone (0.2 M). -
Add MeI (1.5 eq) at RT.
-
Heat the mixture to Reflux (approx. 56°C) .
-
Stir vigorously for 6–12 hours . Note: Reaction is slower due to the weaker base and heterogeneous conditions.
-
Filter off the inorganic salts (
/KI). -
Concentrate the filtrate to obtain the product. Recrystallize from EtOH/Water if needed.
Quality Control & Characterization
Successful methylation is confirmed by the disappearance of the N1-H signal and the appearance of a distinct N-Methyl singlet.
| Technique | Diagnostic Signal (Expected) | Interpretation |
| 1H NMR | Appearance of | |
| 1H NMR | Disappearance of | Loss of the acidic N1-H proton. |
| 1H NMR | Retention of the | |
| 13C NMR | New methyl carbon signal. | |
| LC-MS | Mass shift corresponding to methylation. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Incomplete deprotonation (Method A) | Ensure NaH is fresh; increase stir time after base addition. |
| Low Conversion | Reaction too slow (Method B) | Switch to DMF solvent with |
| Impurity Formation | Over-alkylation (unlikely here) or Hydrolysis | Ensure anhydrous conditions; avoid prolonged exposure to strong base without electrophile. |
| DMF Residue | Poor workup | Use multiple water washes or azeotrope with heptane/toluene. |
References
-
Acidity of Hydantoins
-
Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470. Link
- Note: Establishes the pKa difference between N3 (low) and N1 (high).
-
-
Regioselective Alkylation Protocols
-
General Hydantoin Synthesis & Modification
- Mealy, M. J., et al. "Synthesis of 3-substituted hydantoins." Organic Syntheses, 2004.
-
Lopez, C. A., & Trigo, G. G. "The Chemistry of Hydantoins." Advances in Heterocyclic Chemistry, 1985, 38, 177-228. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimized synthesis and characterization of thiazolidine-2,4-dione for pharmaceutical application - MedCrave online [medcraveonline.com]
- 6. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-tert-butyl-1-methylhydantoin as a Privileged Scaffold in Modern Drug Discovery
Abstract
The hydantoin heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] This guide delves into the strategic use of a specifically substituted analog, 3-tert-butyl-1-methylhydantoin, as a foundational scaffold for creating novel therapeutic agents. We will explore the rationale behind this substitution pattern, detailing how the N1-methyl and N3-tert-butyl groups can be leveraged to modulate physicochemical properties, enhance target engagement, and improve metabolic stability. This document provides detailed, field-tested protocols for the synthesis of a core scaffold, the development of a diverse chemical library, and subsequent application in high-throughput screening and lead optimization workflows.
The Hydantoin Scaffold: A Foundation of Medicinal Chemistry
Historical Significance and Clinical Relevance
First isolated in 1861, the hydantoin (imidazolidine-2,4-dione) ring has become a vital component in drug development.[3] Its importance is underscored by its presence in a wide range of approved drugs, including the anticonvulsant Phenytoin, the antibacterial Nitrofurantoin, and the advanced prostate cancer therapeutic Enzalutamide.[1][4][5] The broad spectrum of biological activities associated with hydantoin derivatives—spanning anticonvulsant, anticancer, anti-inflammatory, and antimicrobial effects—highlights the scaffold's remarkable versatility.[4][6]
Key Structural Features
The hydantoin core offers a unique combination of structural features that make it an attractive starting point for library design:
-
Hydrogen Bonding: It possesses two hydrogen bond acceptors (the carbonyl oxygens) and, in its unsubstituted form, two hydrogen bond donors (the nitrogen atoms).[1][7]
-
Substitution Sites: The scaffold provides multiple positions (N-1, N-3, and C-5) for chemical modification, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties.[2]
-
Synthetic Accessibility: The hydantoin ring can be synthesized through robust and well-established chemical reactions, making it amenable to combinatorial chemistry and large-scale library production.[2]
Rationale for the 3-tert-butyl-1-methylhydantoin Scaffold
The strategic selection of substituents on the hydantoin ring is critical for directing biological activity and optimizing drug-like properties. The 3-tert-butyl-1-methyl substitution pattern is proposed here as a means to confer specific, advantageous characteristics to a new generation of drug candidates.
The Role of N-Substitution in Modulating Pharmacokinetics
Modifications at the N-1 and N-3 positions are known to significantly influence the biological activity of hydantoin analogs.[8][9] N-alkylation, for instance, can alter a compound's metabolic profile and its activity against different types of convulsions.[9]
-
Impact of the N1-Methyl Group: Methylation at the N-1 position removes a hydrogen bond donor site. This modification can be crucial for preventing certain metabolic pathways and can enhance membrane permeability by reducing the molecule's polarity.
-
Impact of the N3-tert-Butyl Group: The tert-butyl group is a large, non-polar moiety that introduces significant steric bulk. This has several important implications:
-
Enhanced Lipophilicity: It increases the compound's lipophilicity, which can improve its ability to cross cell membranes and engage with hydrophobic binding pockets in target proteins.
-
Steric Shielding: The bulky group can shield adjacent parts of the molecule from metabolic enzymes, potentially increasing the compound's half-life.
-
Potent Hydrophobic Interactions: It can serve as a strong hydrophobic anchor within a protein's active site, leading to higher binding affinity and potency.
-
Metabolic Consideration: While beneficial, the tert-butyl group can itself be a site of oxidative metabolism.[10] This potential liability must be monitored and can be addressed during lead optimization through bioisosteric replacement.[11]
-
Synthesis and Library Development
A key advantage of the hydantoin scaffold is its synthetic tractability.[2] The following protocols outline a robust, multi-step synthesis for the core scaffold and its subsequent diversification into a chemical library suitable for screening.
Protocol: Multi-step Synthesis of the 3-tert-butyl-1-methylhydantoin Core
This protocol describes a hypothetical yet chemically sound pathway for synthesizing the core scaffold, starting from readily available materials.
Materials:
-
tert-Butyl isocyanate
-
Methyl sarcosinate hydrochloride
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
Step 1: Synthesis of 1-(tert-butyl)-3-methylurea-1-acetic acid methyl ester
-
Suspend methyl sarcosinate hydrochloride (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to liberate the free amine.
-
Slowly add tert-butyl isocyanate (1.0 eq) dropwise to the mixture. An exothermic reaction is expected.
-
After the addition is complete, heat the reaction mixture to 80°C and stir for 4 hours.
-
Cool the mixture to room temperature and filter off the triethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to yield the crude urea intermediate, which can be used in the next step without further purification.
-
Scientist's Note: TEA acts as a base to neutralize the HCl salt of the starting material and the HCl generated during the reaction. Using an anhydrous solvent is critical as isocyanates are reactive towards water.
-
Step 2: Cyclization to form 3-tert-butyl-1-methylhydantoin
-
Dissolve the crude urea intermediate from Step 1 in methanol.
-
Add concentrated hydrochloric acid (2.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 65°C) and stir for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-tert-butyl-1-methylhydantoin scaffold.
-
Rationale: The acidic conditions promote the intramolecular cyclization via nucleophilic attack of the urea nitrogen onto the ester carbonyl, followed by elimination of methanol to form the stable five-membered hydantoin ring.
-
Protocol: Combinatorial Library Synthesis via C5-Functionalization
The C-5 position is the primary site for introducing diversity.[12] A Knoevenagel-type condensation with a library of aldehydes allows for the rapid creation of diverse 5-arylidenehydantoin derivatives.
Materials:
-
3-tert-butyl-1-methylhydantoin core scaffold
-
A diverse library of aromatic and aliphatic aldehydes (1.1 eq per reaction)
-
Piperidine (catalytic amount)
-
Ethanol or Acetic Acid
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add the core scaffold (1.0 eq, e.g., 0.1 mmol).
-
Add a solution of a unique aldehyde (1.1 eq) in ethanol to each corresponding well.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) to each well.
-
Seal the reaction block and heat to 80°C for 6-12 hours.
-
Cool the block to room temperature. Many products will precipitate out of solution.
-
Isolate the products by filtration or centrifugation. Wash with cold ethanol to remove unreacted starting materials.
-
Analyze the purity of each library member by LC-MS and store as DMSO stock solutions for screening.
-
Self-Validation: This reaction is generally high-yielding and clean. The appearance of a new, less polar spot on TLC and a corresponding mass increase in LC-MS validate product formation. The characteristic vinyl proton signal in ¹H NMR confirms the C5-alkene formation.
-
Application in High-Throughput Screening (HTS)
HTS enables the rapid testing of thousands of compounds to identify "hits" that modulate a specific biological target.[13][14]
Designing a Screening Cascade
A successful screening campaign begins with a robust and reliable primary assay. Hits from this assay are then confirmed and further characterized through a series of secondary and orthogonal assays to eliminate false positives and prioritize the most promising compounds.
Protocol: General Cell-Based Luciferase Reporter Assay
This protocol is a widely used method for screening compounds that modulate a specific signaling pathway.
Materials:
-
Stable cell line expressing a luciferase reporter gene under the control of a pathway-specific promoter.
-
Assay medium (e.g., Opti-MEM)
-
Compound library (10 mM stocks in DMSO)
-
Positive control inhibitor/activator
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 384-well assay plates
Procedure:
-
Cell Plating: Using an automated dispenser, seed cells into 384-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 20 µL of culture medium. Incubate for 18-24 hours.
-
Compound Addition: Transfer a small volume (e.g., 100 nL) of compound stocks from the library plates to the assay plates using an acoustic liquid handler or pin tool. This results in a final screening concentration of 10 µM with 1% DMSO.[15]
-
Controls: Dedicate columns for vehicle control (DMSO only, representing 0% inhibition) and a known pathway inhibitor (positive control, representing 100% inhibition).
-
-
Incubation: Incubate the plates for a pre-determined time (e.g., 6-24 hours) to allow for compound action and reporter gene expression.
-
Signal Detection: Equilibrate plates to room temperature. Add 20 µL of luciferase assay reagent to each well.
-
Data Acquisition: Read the luminescence signal on a plate reader (e.g., PHERAstar FSX).[14]
Data Analysis and Hit Identification
-
Quality Control: Calculate the Z'-factor for each plate to ensure assay robustness. A Z' > 0.5 is considered excellent.[15]
-
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
-
Normalization: Normalize the raw data for each well to the plate controls:
-
% Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
-
Hit Selection: Define a hit threshold, typically based on a statistical cutoff (e.g., >3 standard deviations from the mean of the vehicle controls) or a specific inhibition percentage (e.g., >50% inhibition).
| Compound ID | C5-Substituent | Luminescence (RLU) | % Inhibition | Hit? ( >50%) |
| Control (Vehicle) | N/A | 1,520,340 | 0% | No |
| Control (Positive) | N/A | 8,560 | 99.4% | Yes |
| LIB-001 | Phenyl | 1,480,110 | 2.6% | No |
| LIB-002 | 4-Chlorophenyl | 650,450 | 57.6% | Yes |
| LIB-003 | 2-Thienyl | 1,350,800 | 11.2% | No |
| LIB-004 | 4-Trifluoromethylphenyl | 435,720 | 71.8% | Yes |
Lead Optimization Strategies
Following hit identification, the lead optimization phase aims to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Structure-Activity Relationship (SAR) Elucidation
SAR studies explore how changes in a molecule's structure affect its biological activity.[8][9] By synthesizing and testing analogs of the initial hits, a clear picture of the required and tolerated functionalities emerges. For our 3-tert-butyl-1-methylhydantoin scaffold, the primary focus would be on modifying the C5-substituent.
Addressing Metabolic Liabilities: The tert-Butyl Challenge
As noted, the N3-tert-butyl group, while potentially beneficial for potency, is a known site for CYP-mediated oxidation.[10] An in vitro metabolic stability assay is essential to quantify this risk early in the optimization process.
Protocol: In Vitro Metabolic Stability Assay
Materials:
-
Human Liver Microsomes (HLM), 20 mg/mL stock
-
NADPH regenerating system
-
Phosphate buffer (0.1 M, pH 7.4)
-
Test compounds (1 mM in DMSO)
-
Acetonitrile with internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture: Prepare a master mix containing HLM (final concentration 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C.
-
Initiate Reaction: Add the test compound (final concentration 1 µM) and the NADPH regenerating system to the master mix to start the reaction.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and add it to a quench solution (cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percent remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.
Bioisosteric Replacement Strategies
If a compound shows high potency but poor metabolic stability due to the tert-butyl group, a bioisosteric replacement strategy is warranted.[16][17] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.
-
Common tert-butyl Bioisosteres:
| Compound ID | N3-Substituent | C5-Substituent | IC₅₀ (nM) | t½ in HLM (min) |
| HIT-001 | tert-Butyl | 4-CF₃-Phenyl | 85 | 8 |
| OPT-001a | Cyclobutyl | 4-CF₃-Phenyl | 120 | 25 |
| OPT-001b | 1-(Trifluoromethyl)cyclopropyl | 4-CF₃-Phenyl | 95 | > 60 |
Conclusion
The 3-tert-butyl-1-methylhydantoin scaffold represents a promising and strategically designed platform for modern drug discovery. The specific N-substitutions provide a unique combination of steric and electronic properties that can be exploited to achieve high potency and favorable pharmacokinetics. By combining rational scaffold design with robust protocols for library synthesis, high-throughput screening, and metabolic assessment, researchers can efficiently navigate the path from initial concept to a viable lead candidate. The methodologies and insights provided in this guide offer a comprehensive framework for unlocking the full therapeutic potential of this versatile chemical scaffold.
References
- (PDF) Exploring hydantoin frameworks: synthetic approaches and therapeutic potential. (2026).
- Structure-Activity Relationship (SAR) of 5-(2-Thienyl)hydantoin Analogs: A Technical Guide - Benchchem. (n.d.).
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025). Mini-Reviews in Medicinal Chemistry.
- SAR of Hydantoins - CUTM Courseware. (n.d.).
- Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed. (2025).
- Recent applications of hydantoin in medicinal chemistry - ChemicalBook. (2025).
- Novel new research strategies of hydantoin derivatives: A review - SRR Publications. (2023).
- Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed. (2019).
- SAR and MOA of Anticonvulsant Drugs The hand-drawn structure in... | Filo. (2025).
- A Review on the Some Biological Activities of the Hydantoin Derivatives. (2023).
- Development of Quantitative Structure−Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues - Sci-Hub. (n.d.).
- A Review on the Some Biological Activities of the Hydantoin Derivatives - ResearchGate. (2025).
- Multifunctional hydantoins: recent advances in optoelectronics and medicinal drugs from Academia to the chemical industry - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D1TC04090A. (2021).
- Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands - PubMed. (2004).
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. (n.d.).
- Use of the Hydantoin Isostere to Produce Inhibitors Showing Selectivity Toward the Vesicular Glutamate Transporter versus the Obligate Exchange Transporter System xc− - PMC - PubMed Central. (n.d.).
- The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (2025).
- Addressing metabolic liabilities by bioisosteric replacements with Spark - Cresset Group. (2022).
- Bioisosteric Replacements - Chemspace. (n.d.).
- Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed. (2010).
- Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics | The Journal of Organic Chemistry - ACS Publications. (2022).
- Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (n.d.).
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025).
- High-throughput screening (HTS) | BMG LABTECH. (n.d.).
- High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki. (n.d.).
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (n.d.).
- The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond - Benchchem. (n.d.).
- t-BUTYL AZODIFORMATE - Organic Syntheses Procedure. (n.d.).
- WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents. (n.d.).
- Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells - PMC. (n.d.).
- A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - PMC. (n.d.).
- Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate - SciELO México. (n.d.).
- A Novel N-Tert-Butyl Derivatives of Pseudothiohydantoin as Potential Target in Anti-Cancer Therapy - MDPI. (2021).
- Original Article: Recent Biological Applications and Chemical Synthesis of Thiohydantoins. (2021).
- Metabolically Stable tert-Butyl Replacement - PMC - NIH. (n.d.).
Sources
- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]
- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. srrjournals.com [srrjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jddtonline.info [jddtonline.info]
- 7. benthamscience.com [benthamscience.com]
- 8. benchchem.com [benchchem.com]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem-space.com [chem-space.com]
- 12. jchemrev.com [jchemrev.com]
- 13. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. High throughput chemical screening | Drug Discovery, Chemical Biology and Screening | University of Helsinki [helsinki.fi]
- 16. cresset-group.com [cresset-group.com]
- 17. Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Preparation of hydantoin-based anticonvulsant analogs
Application Note: Strategic Synthesis and Evaluation of Hydantoin-Based Anticonvulsants
Introduction and Clinical Significance
Hydantoins (imidazolidine-2,4-diones) represent a cornerstone scaffold in antiepileptic drug (AED) discovery. Since the introduction of Phenytoin in 1938, this class has been pivotal in treating generalized tonic-clonic seizures. The pharmacological efficacy of hydantoins stems primarily from their ability to modulate voltage-gated sodium channels (VGSCs), stabilizing neuronal membranes and preventing repetitive firing during seizure episodes.[1][2]
This guide provides a dual-track approach to synthesis: the classical Bucherer-Bergs reaction (versatile for diverse ketones) and a modern Microwave-Assisted protocol (optimized for high-yield diphenyl derivatives). It concludes with standardized in vivo screening protocols (MES and scPTZ) to validate anticonvulsant activity.
Rational Design: Structure-Activity Relationship (SAR)
To design potent analogs, one must adhere to specific structural requirements. The hydantoin core functions as a template that positions hydrophobic groups to interact with the sodium channel inactivation gate.
Key SAR Principles:
-
C5 Substitution: Essential for activity. Aromatic rings (e.g., phenyl) at C5 enhance binding via
-stacking. 5,5-disubstitution (e.g., two phenyls or one phenyl/one alkyl) maximizes potency and metabolic stability. -
N3 Alkylation: Small alkyl groups (Methyl, Ethyl) can improve lipophilicity (LogP) and blood-brain barrier (BBB) penetration but may alter metabolism (e.g., Mephenytoin).
-
Hydrophilicity: The amide groups (N1-C2-N3) form hydrogen bonds with the receptor site.
Visualizing the Pharmacophore
Figure 1: Structural determinants of hydantoin activity and their downstream effect on sodium channel modulation.
Chemical Synthesis Protocols
Protocol A: The Bucherer-Bergs Reaction (General Purpose)
Best for: Converting aliphatic or mixed aromatic-aliphatic ketones into 5,5-disubstituted hydantoins.
Mechanism: The reaction involves the formation of a cyanohydrin intermediate followed by the addition of ammonia and carbon dioxide (supplied by ammonium carbonate) to close the ring.
Safety Warning: Potassium Cyanide (KCN) is fatal if swallowed, inhaled, or absorbed through skin. Work in a high-efficiency fume hood. Keep a cyanide antidote kit available.
Reagents:
-
Ketone substrate (e.g., Acetophenone, Cyclohexanone)
-
Ammonium Carbonate
[2][3][4] -
Solvent: 50% Ethanol/Water (v/v)[4]
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 0.05 mol of the ketone in 50 mL of 50% ethanol.
-
Reagent Addition: Add 0.10 mol of KCN (2 equiv) and 0.15 mol of
(3 equiv).-
Note: Excess ammonium carbonate is required to drive the equilibrium forward.
-
-
Reaction: Heat the mixture to 60°C (mild reflux) for 4–12 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 7:3) until the ketone spot disappears.
-
Volume Reduction: Concentrate the mixture to ~50% volume under reduced pressure (Rotavap) to remove ethanol.
-
Precipitation: Cool the aqueous residue in an ice bath. Acidify carefully with concentrated HCl to pH 2.
-
Caution: Perform this in a fume hood; acidification of excess cyanide releases toxic HCN gas.
-
-
Isolation: The hydantoin precipitates as a white/off-white solid. Filter via vacuum filtration.
-
Purification: Recrystallize from hot ethanol or an ethanol/water mixture.
Protocol B: Microwave-Assisted Biltz Synthesis (Green Chemistry)
Best for: Rapid synthesis of 5,5-diphenylhydantoin (Phenytoin) analogs from benzil derivatives.
Advantage: drastically reduces reaction time (from hours to minutes) and improves yield (~80% vs 50% in classical thermal heating).
Reagents:
-
Benzil derivative (e.g., 4,4'-dimethoxybenzil)
-
30% Aqueous NaOH
-
Ethanol[6]
-
Microwave Reactor (e.g., CEM Discover or Biotage)
Step-by-Step Procedure:
-
Preparation: In a microwave-safe vessel, combine 10 mmol of Benzil derivative, 15 mmol of Urea, and 5 mL of Ethanol.
-
Base Addition: Add 2.5 mL of 30% NaOH dropwise. The mixture will turn deep violet (formation of intermediate).
-
Irradiation: Seal the vessel. Program the microwave:
-
Temperature: 100°C
-
Power: 150 W (Dynamic)
-
Time: 5–10 minutes.
-
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water. Filter any insoluble by-products.
-
Acidification: Acidify the filtrate with 6M HCl to pH 2. The product will precipitate immediately.
-
Isolation: Filter the crude solid, wash with cold water, and dry.
Synthesis Workflow Comparison
Figure 2: Comparative workflow for classical vs. microwave-assisted synthesis routes.
Characterization Standards
Successful synthesis must be validated using the following parameters before biological testing.
| Parameter | Method | Expected Observation (Phenytoin Analog) |
| Melting Point | Capillary Method | Sharp range (e.g., Phenytoin: 295–298°C). Broad range indicates impurity. |
| FT-IR | KBr Pellet | Dual Carbonyls: 1720 cm⁻¹ (C4=O) and 1770 cm⁻¹ (C2=O). NH Stretch: 3100–3200 cm⁻¹. |
| 1H-NMR | DMSO-d6 | NH Protons: Two broad singlets (approx. |
| Purity | HPLC | >95% purity required for biological assays. |
Pharmacological Evaluation Protocols
To determine anticonvulsant efficacy, compounds are screened using the Maximal Electroshock Seizure (MES) test (model for grand mal/tonic-clonic seizures) and the Subcutaneous Pentylenetetrazole (scPTZ) test (model for petit mal/absence seizures).
Test 1: Maximal Electroshock Seizure (MES)
Objective: Assess the drug's ability to prevent the spread of seizure discharge through neural tissue (Sodium channel blockade).[7][8]
Animals: Male albino mice (CF-1 strain, 20–30g). Control: Phenytoin (25 mg/kg i.p.).
Protocol:
-
Administration: Administer the test compound intraperitoneally (i.p.) suspended in 0.5% methylcellulose. Wait for peak effect time (typically 30 min or 4 hours).
-
Stimulus: Apply an electrical stimulus via corneal electrodes.
-
Observation: Observe the animal for the presence of Tonic Hindlimb Extension (THE) .
-
Protection: Defined as the complete abolition of THE (hindlimbs remain flexed or only one extends).
-
Failure: Full extension of hindlimbs to 180° with the body axis.
-
Test 2: scPTZ Induced Seizure Test
Objective: Assess efficacy against absence seizures (GABAergic/T-type Ca2+ channel modulation).
Reagent: Pentylenetetrazole (PTZ) dissolved in saline.[11]
Protocol:
-
Administration: Administer test compound (i.p.).
-
Induction: 30 minutes later, inject PTZ subcutaneously (sc) at a convulsant dose (
), typically 85 mg/kg.[2] -
Observation: Monitor animals individually for 30 minutes.
-
Endpoint: Record the latency to the first clonic seizure (lasting >5 seconds).
-
Protection: Absence of clonic spasms for the 30-minute observation window.
-
References
-
Ware, K. et al. (1938). "Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders." JAMA.
-
Bucherer, H. T., & Steiner, W. (1934).[13] "Über die Synthese von Hydantoinen (I)." Journal für Praktische Chemie.
-
Gbaguidi, F. A., et al. (2011).[14] "A high yield synthesis of phenytoin and related compounds using microwave activation."[5][6] African Journal of Pure and Applied Chemistry.
-
Krall, R. L., et al. (1978). "Antiepileptic drug development: II. Anticonvulsant drug screening." Epilepsia.[6][11][15]
-
Brouillette, W. J., et al. (1994). "Structure-activity study on anticonvulsant (thio)hydantoins using molecular connectivity indices." Journal of Chemical Information and Computer Sciences.
-
NIH National Institute of Neurological Disorders and Stroke. "Anticonvulsant Screening Program (ASP) Protocols."
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | MDPI [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. farm.ucl.ac.be [farm.ucl.ac.be]
- 6. bec.uac.bj [bec.uac.bj]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]
- 9. preprints.org [preprints.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijbcp.com [ijbcp.com]
- 12. scispace.com [scispace.com]
- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. CNS- anticonvulsants or Antiepileptics | PPTX [slideshare.net]
Reagents for alkylation of N3-tert-butyl hydantoin at N1 position
Application Note: Strategic Alkylation Protocols for N3-tert-Butyl Hydantoins at the N1 Position
Strategic Analysis: The N3-tert-Butyl Challenge
The alkylation of hydantoins (imidazolidine-2,4-diones) is a foundational transformation in medicinal chemistry, particularly for accessing anticonvulsant and anti-arrhythmic scaffolds. Typically, the N3 position is more acidic (
However, the substrate N3-tert-butyl hydantoin presents a unique scenario:
-
Regiochemistry is Fixed: The N3 position is blocked by the bulky tert-butyl group, forcing alkylation to occur at N1.
-
Steric Hindrance: The tert-butyl group is massive. It creates significant steric shielding around the carbonyls, potentially impacting the approach of electrophiles to the N1 anion.
-
Electronic Deactivation: The electron-donating induction (+I effect) of the alkyl group at N3 slightly increases the electron density of the ring, making the N1 proton marginally less acidic than in N3-aryl derivatives.
Conclusion: Successful N1 alkylation requires reagents that can overcome the
Decision Matrix: Reagent Selection
The following decision tree outlines the optimal protocol based on your available electrophile and scale.
Figure 1: Strategic decision tree for selecting alkylation conditions based on electrophile nature and reaction scale.
Detailed Protocols
Method A: The "Gold Standard" (NaH / DMF)
Best for: Unreactive electrophiles, small-scale discovery, and ensuring 100% conversion.
Mechanism: Sodium hydride acts as an irreversible base, quantitatively generating the N1-sodio species. The high dielectric constant of DMF dissociates the Na+-N1- ion pair, exposing the nucleophile despite the N3-tBu bulk.
Protocol:
-
Apparatus: Flame-dried RBF,
or Ar atmosphere. -
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.[1][2]
-
Addition: Add N3-tert-butyl hydantoin (1.0 equiv) portion-wise. Stir at 0°C for 15 min, then warm to RT for 30 min until
evolution ceases. Note: The solution usually turns clear/yellow. -
Alkylation: Cool back to 0°C (crucial to prevent exotherms). Add the Alkyl Halide (1.1–1.2 equiv) dropwise.[2]
-
Reaction: Stir at RT for 2–16 h.
-
Workup: Quench with sat.
. Extract with EtOAc.[2] Wash organic layer with (x3) to remove DMF.
Critical Consideration: Avoid heating above 60°C if possible; the tert-butyl group is generally stable to base, but high temperatures in DMF can sometimes lead to decomposition or dimethylamine incorporation.
Method B: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>5g), "Green" chemistry requirements, avoiding anhydrous solvents.
Mechanism: A biphasic system (Solid/Liquid or Liquid/Liquid). Tetrabutylammonium bromide (TBAB) transports the hydroxide ion into the organic phase (or the substrate to the interface), allowing deprotonation without anhydrous conditions.
Protocol:
-
Solvent System: Toluene or MeCN (Organic phase).
-
Base: Solid KOH (powdered, 3.0 equiv) or 50% NaOH (aq).
-
Catalyst: TBAB (Tetrabutylammonium bromide, 5–10 mol%).
-
Procedure: Mix N3-tert-butyl hydantoin (1.0 equiv), solvent (0.5 M), and TBAB. Add Base.[2][3]
-
Alkylation: Add Alkyl Halide (1.2 equiv).
-
Conditions: Vigorously stir (high RPM essential for PTC) at 40–60°C.
-
Workup: Filter off solids (if solid KOH used) or separate phases. Evaporate solvent.
Why this works for N3-tBu: The bulky quaternary ammonium cation (
Method C: Mitsunobu Alkylation
Best for: Alkylating with Alcohols (avoiding halides), Stereochemical inversion of the alkyl group.
Mechanism: Activation of an alcohol by
Protocol:
-
Reagents:
(1.5 equiv), DIAD (Diisopropyl azodicarboxylate, 1.5 equiv). -
Solvent: Anhydrous THF or DCM .
-
Procedure: Dissolve N3-tert-butyl hydantoin (1.0 equiv), Alcohol (1.1 equiv), and
in THF. Cool to 0°C.[1][2] -
Addition: Add DIAD dropwise over 20 mins.
-
Reaction: Stir at RT for 12–24 h.
-
Purification: Often requires chromatography to remove triphenylphosphine oxide (
).
Caution: The
Comparative Data: Reagent Performance
| Parameter | Method A (NaH/DMF) | Method B (PTC) | Method C (Mitsunobu) | Method D (Cs2CO3) |
| Reaction Type | Irreversible Deprotonation | Interfacial Catalysis | Redox Dehydration | Mild Base Equilibrium |
| Reagent Cost | Low | Very Low | High | High |
| Water Tolerance | None (Strictly Anhydrous) | High | Low | Moderate |
| N1-Selectivity | Excellent | Good | Excellent | Excellent |
| Steric Tolerance | High (Loose Ion Pair) | High ( | Moderate | High (Cesium effect) |
| Green Score | Low (DMF waste) | High | Low (Atom economy) | Medium |
Mechanistic Pathway
The following diagram illustrates the electronic activation required to overcome the N3-tBu steric shielding.
Figure 2: Mechanistic pathway highlighting the deprotonation of N1. The N3-tBu group (not shown explicitly in nodes) exerts steric pressure, necessitating polar solvents or large counter-ions (Cs+, Bu4N+) to facilitate the approach of R-X.
Troubleshooting & Expert Tips
-
The "Cesium Effect": If using alkyl bromides or iodides and NaH fails (or decomposes the substrate), switch to
in DMF or MeCN. Cesium is a large, "soft" cation that promotes solubility and creates a "naked" anion effect, often boosting yields for sterically hindered hydantoins. -
Acid Sensitivity: The tert-butyl group is acid-labile. Avoid acidic aqueous washes (e.g., 1M HCl) during workup. Use saturated
or dilute bicarbonate instead. -
Monitoring: N1-alkylation often causes a significant shift in the C2-Carbonyl stretch in IR and a distinct shift in the C5-proton signal in NMR.
References
-
Regioselective N1-Alkylation: Iida, T., et al. "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, vol. 69, no.[4] 4, 2021, pp. 407-410.[4] [4]
-
Phase Transfer Catalysis: Egorov, P., et al. "Phase-Transfer-Catalyzed Alkylation of Hydantoins."[5][6] ACS Organic & Inorganic Au, vol. 2, no.[5] 4, 2022, pp. 312-317.[5] [5]
- Mitsunobu Reaction on Hydantoins: Kim, J.M., et al. "Mitsunobu reaction of N3-substituted hydantoins." Tetrahedron Letters, vol. 39, 1998. (General application of Mitsunobu on imides/hydantoins).
-
pKa Values & Acidity: Schlegel, H.B., et al. "Calculation of pKa Values of Nucleobases and Hydantoin Derivatives." Journal of Physical Chemistry B, 2008.
Sources
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Overcoming Steric Hindrance in 3-tert-Butyl Hydantoin Reactions
This guide serves as a technical resource for researchers encountering reactivity issues with 3-tert-butyl hydantoin scaffolds. It addresses the specific steric challenges imposed by the bulky tert-butyl group at the N3 position and provides validated protocols to overcome them.
The Steric Challenge: Anatomy of the Problem
The tert-butyl group at the N3 position of the hydantoin ring acts as a "steric anchor." While it provides excellent metabolic stability and solubility, it imposes significant kinetic barriers to functionalization.
-
The Shielding Effect: The N3-tert-butyl group creates a cone of steric exclusion that protects the C2 and C4 carbonyls. While this prevents unwanted hydrolysis, it can indirectly hinder the N1 nitrogen by forcing the ring into a rigid conformation or blocking the approach of large electrophiles/catalysts.
-
The "Impossible" Reaction: Direct alkylation of an unsubstituted hydantoin with tert-butyl halides (e.g., t-BuBr) is chemically futile due to the dominance of E2 elimination over SN2 substitution.
Module 1: The "Build" Phase (Scaffold Synthesis)
User Question: "I am trying to synthesize 3-tert-butyl hydantoin by reacting hydantoin with t-butyl bromide and base, but I only get starting material or decomposition. What is wrong?"
Technical Insight: You are fighting a losing battle against elimination kinetics. The steric bulk of the tert-butyl halide prevents the nucleophilic attack by the N3 nitrogen. The only viable route is de novo synthesis using isocyanates.
Optimized Protocol: The Isocyanate Cyclization Route
This method bypasses the SN2 bottleneck by building the ring around the nitrogen.
Reagents:
-
tert-Butyl isocyanate (1.0 equiv)
-
Glycine ethyl ester hydrochloride (1.0 equiv)
-
Triethylamine (TEA) (2.2 equiv)
-
Dichloromethane (DCM) (Solvent A)
-
Ethanol / HCl (Cyclization condition)
Step-by-Step Workflow:
-
Urea Formation: Dissolve Glycine ethyl ester HCl in DCM. Add TEA at 0°C. Dropwise add tert-butyl isocyanate. Stir at RT for 4-6 hours.
-
Checkpoint: Monitor TLC for the disappearance of the isocyanate. The intermediate is the linear urea (ethyl 2-(3-(tert-butyl)ureido)acetate).
-
-
Cyclization: Evaporate DCM. Redissolve the crude urea in Ethanol (anhydrous). Add catalytic concentrated HCl (or reflux in 10% HCl). Heat to reflux for 2-4 hours.
-
Purification: Cool to crystallize the product. 3-tert-butyl hydantoin often crystallizes directly upon cooling.
Figure 1: De novo synthesis workflow avoiding direct alkylation pitfalls.
Module 2: The "Modify" Phase (N1-Functionalization)
User Question: "My N1-alkylation yields are low (30-40%) using K₂CO₃ in acetone. Is the t-butyl group blocking N1?"
Technical Insight: Yes, but not completely. The N3-tert-butyl group lowers the reactivity of the N1 anion through steric crowding of the solvation shell. Weak bases like K₂CO₃ in acetone are insufficient because the ion-pairing is too tight. You need a "naked" anion.
Protocol A: N1-Alkylation (Standard)
Recommended System: Sodium Hydride (NaH) in DMF.
-
Deprotonation: Dissolve 3-tert-butyl hydantoin in dry DMF (0.2 M). Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv).
-
Observation: Evolution of H₂ gas. Stir for 30 min to ensure complete deprotonation (N1 pKa ≈ 10-11).
-
-
Alkylation: Add the alkyl halide (1.1 equiv). Warm to RT.
-
Critical Step: If the electrophile is bulky (e.g., isopropyl iodide), heat to 60°C.
-
-
Quench: Pour into ice water. Filter the precipitate.[6]
Protocol B: N1-Arylation (Buchwald-Hartwig)
User Question: "I cannot couple an aryl halide to N1. The Pd catalyst dies."
Technical Insight: Standard ligands (PPh₃, BINAP) are too small to form the active catalytic species in the presence of the bulky hydantoin. You must use bulky, electron-rich phosphine ligands to stabilize the Pd(0) center and facilitate reductive elimination.
Optimized Conditions:
-
Catalyst: Pd₂(dba)₃ (2 mol%)
-
Ligand: BrettPhos or tBuXPhos (4 mol%) (Critical for hindered amides).
-
Base: Cs₂CO₃ (2.0 equiv) or K₃PO₄.
-
Solvent: 1,4-Dioxane (100°C).
Data Comparison: Ligand Performance
| Ligand | Yield (N1-Phenylation) | Notes |
| PPh₃ | < 5% | Catalyst decomposition |
| BINAP | 15% | Slow oxidative addition |
| Xantphos | 45% | Moderate success |
| BrettPhos | 92% | Recommended |
Module 3: The "Extend" Phase (C5-Functionalization)
User Question: "Can I perform Aldol condensations at C5? Does the N3-tBu group induce chirality?"
Technical Insight: The N3-tert-butyl group is distal to C5, but it locks the ring conformation. In the presence of a chiral base or auxiliary, the bulky tert-butyl group can enhance stereoselectivity by shielding one face of the enolate.
Protocol: C5-Aldol Condensation[7]
-
Enolization: Use LiHMDS (Lithium Hexamethyldisilazide) in THF at -78°C.
-
Why LiHMDS? It is sterically bulky and prevents nucleophilic attack at the carbonyls (which are already shielded, but safety first).
-
-
Addition: Add the aldehyde dropwise at -78°C.
-
Elimination (Optional): To get the alkene (C=C), treat the aldol adduct with catalytic pTsOH in refluxing toluene.
Troubleshooting & FAQs
Q1: I need to hydrolyze the hydantoin to get the amino acid. It won't open.
Diagnosis: The "Steric Fortress" effect.[7] The tert-butyl group protects the C2/C4 carbonyls from hydroxide attack. Solution: Standard NaOH/Water reflux will fail. Use Barium Hydroxide [Ba(OH)₂] (sat. aq.) in a sealed tube at 120°C-140°C for 24-48 hours. The divalent barium coordinates to the carbonyl oxygens, activating them for attack despite the steric bulk.
Q2: Can I use Phase Transfer Catalysis (PTC) for N1 alkylation?
Answer: Yes. This is often cleaner than NaH/DMF for simple alkyl halides. Recipe: Toluene (solvent), 50% KOH (aq), and TBAB (Tetrabutylammonium bromide) (5 mol%). The TBAB acts as a shuttle, bringing the hydroxide to the organic interface where the hydantoin resides.
Q3: Why do I see N3-alkylation products?
Answer: You shouldn't if you started with 3-tert-butyl hydantoin. If you see two spots, check your starting material purity. The tert-butyl group is stable; it does not fall off (deprotect) under basic alkylation conditions. If you are using unsubstituted hydantoin and trying to put t-butyl on, you are likely getting N1-alkylation (isobutyl rearrangement) or no reaction.
References
-
Synthesis of Hydantoins via Isocyanates
-
Organic Syntheses, Coll. Vol. 5, p. 96 (1973); Vol. 48, p. 108 (1968). Link
-
-
N1-Selective Alkylation Protocols
-
Beilstein J. Org. Chem.2021 , 17, 1887–1897. (Discusses regioselectivity in 3-substituted indazoles/hydantoins). Link
-
-
Buchwald-Hartwig Coupling of Amides/Hydantoins
-
Chem. Sci., 2011 , 2, 27-50. (Buchwald Group User Guide). Link
-
-
Steric Effects of tert-Butyl Groups
-
BenchChem Technical Guide: The Tert-Butyl Group. Link (General reference for steric parameters).
-
-
Aldol Condensation of Thiohydantoins (Analogous Reactivity)
-
Molecules2021 , 26(20), 6237. Link
-
Figure 2: Rapid decision tree for N1 reactivity issues.
Sources
Solubility issues of lipophilic hydantoin derivatives in aqueous assays
Initiating Solubility Research
I'm starting with focused Google searches to get a grasp of lipophilic hydantoin derivatives' solubility. I'm prioritizing aqueous assay problems, key solubilization strategies, and analytical techniques to build a solid foundation.
Analyzing Solubility Challenges
I've moved on to analyzing the search results. I'm identifying common aqueous assay problems and looking into their chemical principles. Next up is structuring a technical support center using a Q&A format, building a troubleshooting guide and an FAQ section. I'm focusing on the "why" behind the science, using verifiable sources.
Developing Protocols Systematically
I'm now writing detailed, step-by-step protocols for critical experiments, such as preparing stock solutions and performing solubility assays, focusing on clarity and reproducibility. I am also designing DOT language scripts to generate visual workflows with Graphviz diagrams that will allow for troubleshooting solubility issues in an understandable format.
I am planning to create tables that will summarize the quantitative data for solvent concentrations, solubility limits, etc. Then, I plan to compile a full "References" section, listing all cited sources with their titles, sources and URLs.
Refining Content and Structure
I'm now integrating information on aqueous assay issues, solubilization, and analytical techniques to inform the Technical Support Center's introduction and subsequent sections. I'm focusing on creating an FAQ section and a troubleshooting guide structured around clear "why" explanations. The diagrams will soon illustrate solubility workflows. I'm also preparing to create the references section.
Structuring the Technical Center
I'm now structuring the Technical Support Center, starting with an introductory overview and logically ordered sections on understanding challenges, frequently asked questions, and a troubleshooting guide. I'm focusing on "why" explanations to ensure scientific integrity and will create diagrams using DOT language to illustrate troubleshooting workflows. I'm developing step-by-step protocols, and I will prepare to compile a complete references section with clickable URLs. I'm also planning to create tables to compare various solubilization strategies.
Initiating Technical Design
I'm now starting with a plan to design a Technical Support Center. I'll focus on three main parts: structure (layout), scientific integrity (explanations, references), and visualization (diagrams, tables). I'll start with detailed Google searches.
Developing a Research Strategy
I'm now implementing the research strategy, starting with targeted Google searches focusing on solubility of lipophilic hydantoin derivatives, assay issues, and solubilization techniques. I'm focusing on finding authoritative sources to support the core principles and protocols. I plan to synthesize information to develop a troubleshooting guide. Next, I plan to develop protocols for stock solution preparation and solubility assays. I'll also design workflow diagrams in DOT language.
Implementing Research Plan
I'm now diving into targeted Google searches, starting broad then refining. I'm focusing on solubility of lipophilic hydantoin derivatives and troubleshooting aqueous assays. I'm compiling authoritative sources to explain the scientific principles behind assay problems. I plan to synthesize this information and format it to be understandable.
Optimizing reaction temperature for aldol condensation at C5 position
Welcome to the technical support guide for optimizing regioselectivity in aldol condensations, with a specific focus on achieving preferential reaction at the C5 position. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of selective C-C bond formation. Here, we dissect the critical role of reaction temperature and other key parameters, offering field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges.
Conceptual Framework: The Battle for Selectivity
Achieving regioselectivity in an aldol condensation with an unsymmetrical ketone containing multiple enolizable protons (e.g., at C3 and C5) is a classic challenge in organic synthesis. The outcome is dictated by which α-proton is removed to form the nucleophilic enolate. This choice is governed by the principles of kinetic versus thermodynamic control.[1]
-
Kinetic Control: This regime favors the product that is formed fastest. Deprotonation occurs at the most accessible, least sterically hindered α-proton.[2][3][4] To lock in this selectivity, the reaction must be run under conditions that are irreversible.
-
Thermodynamic Control: This regime favors the most stable product. Given enough energy and time to equilibrate, the reaction will proceed via the most stable intermediate, which is typically the more substituted, thermodynamically favored enolate.[1][2][4]
Temperature is the primary lever to switch between these two pathways. Low temperatures favor kinetic control, while higher temperatures allow the system to reach equilibrium, favoring thermodynamic control.[1][3][5]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction is giving a mixture of C3 and C5 aldol adducts, with the C3 isomer being the major product. How can I favor the C5 adduct?
This is a classic regioselectivity problem. The C3 position is often more substituted, and its corresponding enolate is thermodynamically more stable.[6] To favor the C5 adduct, you need to operate under kinetic control .
Core Causality: The proton at the C5 position (in a typical unsymmetrical ketone like 2-pentanone) is less sterically hindered than the proton at C3. A bulky base will preferentially abstract the C5 proton because it's easier to access, leading to the kinetic enolate.[2][3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter. Perform the enolate formation at very low temperatures, typically -78 °C (a dry ice/acetone bath).[3][5] Low temperatures prevent the system from reaching equilibrium, thus trapping the kinetically formed C5 enolate.[3]
-
Choose the Right Base: Use a strong, sterically hindered base. Lithium diisopropylamide (LDA) is the standard choice for forming kinetic enolates.[2][3][4] Its bulky isopropyl groups make it difficult to access the more hindered C3 proton, forcing it to deprotonate at the C5 position.[2][7]
-
Control Stoichiometry and Addition: Use a full equivalent of LDA to ensure complete and irreversible deprotonation of the ketone.[8] Add the ketone slowly to a solution of LDA (inverse addition) to ensure the base is always in excess, preventing ketone-ketone self-condensation.
Q2: I'm running the reaction at -78 °C with LDA, but my conversion is very low. What's going wrong?
Low conversion at cryogenic temperatures often points to issues with reaction rate, solubility, or reagent integrity.
Core Causality: While low temperatures are essential for selectivity, they dramatically slow down reaction rates.[5] If the activation energy barrier isn't overcome, the reaction will not proceed to a meaningful extent.
Troubleshooting Steps:
-
Verify Reagent Quality: LDA is highly sensitive to moisture. Ensure you are using freshly prepared or properly stored LDA. Titrate your LDA solution to confirm its molarity.
-
Solvent Choice: Ensure your solvent is appropriate for low-temperature work and can dissolve your substrate. Tetrahydrofuran (THF) is a common choice as it has a low freezing point and good solvating properties.
-
Allow for Sufficient Reaction Time: Even at low temperatures, the reaction needs time. Monitor the reaction progress using an appropriate technique (e.g., thin-layer chromatography (TLC) or a rapid quench and GC-MS analysis of a small aliquot).
-
Incremental Temperature Increase: If conversion remains low after a prolonged period at -78 °C, you can try allowing the reaction to warm slowly to a slightly higher temperature (e.g., -40 °C or -20 °C) before quenching.[9] This can provide enough thermal energy to drive the reaction to completion without significant loss of regioselectivity. A temperature screening experiment is highly recommended.[5]
Q3: I'm getting the desired C5 adduct, but it's immediately dehydrating to the α,β-unsaturated product. How can I isolate the initial β-hydroxy carbonyl?
This indicates that the reaction conditions are too harsh after the initial aldol addition, promoting the elimination of water.
Core Causality: The dehydration step is an elimination reaction that is generally favored by higher temperatures and both acidic and basic conditions.[5] The resulting conjugated system is often the thermodynamically most stable product.[5]
Troubleshooting Steps:
-
Maintain Low Temperature Throughout: Do not allow the reaction to warm up significantly before quenching. The initial aldol adduct is the kinetic product of the addition step.[5]
-
Careful Quenching: Quench the reaction at low temperature using a mild proton source. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a standard choice for quenching reactions involving lithium enolates. Avoid strong acids.
-
Workup Conditions: Keep all workup steps (extractions, washes) cold to minimize the risk of dehydration.
-
Choice of Base: While strong bases are needed for enolate formation, their persistence can promote elimination. Ensure the quench effectively neutralizes the base.
Visualizing the Pathways and Workflow
Understanding the competing reaction pathways and the experimental workflow is crucial for success.
Kinetic vs. Thermodynamic Enolate Formation
Caption: Competing pathways for C5 (kinetic) vs. C3 (thermodynamic) aldol products.
Experimental Workflow for Temperature Optimization
Caption: Step-by-step workflow for optimizing reaction temperature.
Data Summary: Temperature vs. Regioselectivity
The following table illustrates the expected impact of temperature on the regioselectivity of an aldol condensation of 2-pentanone with benzaldehyde under kinetically controlled conditions (LDA in THF). Note: These are representative values to demonstrate a trend.
| Reaction Temp. (°C) | C5:C3 Product Ratio (Kinetic:Thermodynamic) | Conversion (%) | Comments |
| -78 | > 98 : 2 | ~75% | Excellent selectivity, but may require longer reaction times for full conversion.[3] |
| -40 | ~ 90 : 10 | > 90% | Good balance of selectivity and reaction rate. A common optimization point. |
| -20 | ~ 75 : 25 | > 95% | Increased rate, but significant erosion of regioselectivity begins. |
| 0 | ~ 40 : 60 | > 99% | Reaction is fast, but equilibration leads to the thermodynamic C3 product dominating. |
| 25 (RT) | < 10 : 90 | > 99% | Reaction is under thermodynamic control, strongly favoring the more stable C3 adduct.[10] |
Protocol: Temperature Screening for Optimal C5-Selectivity
This protocol describes a parallel experiment to determine the optimal temperature for maximizing the yield of the C5-aldol adduct.
Materials:
-
Unsymmetrical ketone (e.g., 2-pentanone)
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., THF)
-
Strong, bulky base (e.g., 1.6 M LDA in THF/heptane/ethylbenzene)
-
Quenching solution (Saturated aqueous NH₄Cl)
-
Cooling baths (Dry ice/acetone, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation: Set up four identical, oven-dried, three-neck round-bottom flasks equipped with stir bars, septa, and a nitrogen/argon inlet.
-
Reagent Charging: In each flask, add anhydrous THF. To this, add 1.05 equivalents of the LDA solution via syringe.
-
Temperature Equilibration: Cool each flask to its target temperature: -78 °C, -40 °C, -20 °C, and 0 °C. Allow 15 minutes for the temperature to stabilize.
-
Enolate Formation: Prepare a solution of the ketone (1.0 eq) in a small amount of anhydrous THF. Using a syringe pump for consistent addition, slowly add the ketone solution to each of the LDA-containing flasks over 20 minutes. Ensure the internal temperature does not rise significantly. Stir the resulting enolate solution for 30 minutes at the target temperature.
-
Aldol Addition: Slowly add the aldehyde (1.0 eq) to each flask.
-
Reaction Monitoring: Allow the reactions to stir for 2 hours at their respective target temperatures.
-
Quenching: While maintaining the target temperature, quench each reaction by slowly adding an excess of cold, saturated aqueous NH₄Cl solution.
-
Workup: Allow the mixtures to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze each crude product mixture by ¹H NMR or GC-MS to determine the conversion of the starting material and the isomeric ratio of the C5 vs. C3 aldol adducts.
This systematic approach will provide clear, actionable data to select the optimal temperature that balances high regioselectivity with practical reaction efficiency.[5]
References
-
Kinetic Versus Thermodynamic Enolates. Master Organic Chemistry. [Link]
-
Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]
-
Alkylation of Enolates. Organic Chemistry Tutor. [Link]
-
Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]
-
The Chelation-controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes. The Chemical Society of Japan. [Link]
-
Lithium enolates & enolate equivalents. Making Molecules. [Link]
-
Asymmetric aldol reactions: a novel model for switching between chelation. Journal of the American Chemical Society. [Link]
-
Regioselectivity in Kinetics Aldols/'Kinetic' Enolate Generation. University of Wisconsin-Madison. [Link]
-
Chelation control in metal-assisted aldol addition reactions. The Journal of Organic Chemistry. [Link]
-
Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. National Institutes of Health. [Link]
-
Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. National Institutes of Health. [Link]
-
Kinetics versus thermodynamics in the proline catalyzed aldol reaction. National Institutes of Health. [Link]
-
The effect of reaction temperature on the aldol condensation. ResearchGate. [Link]
-
Kinetics versus thermodynamics in the proline catalyzed aldol reaction. RSC Publishing. [Link]
-
Regioselectivity in Claisen condensation and aldol reaction. Chemistry Stack Exchange. [Link]
-
Tuning Solid Catalysts to Control Regioselectivity in Cross-Aldol Condensations. MDPI. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Research progress of catalysts for aldol condensation of biomass based compounds. RSC Publishing. [Link]
-
New Experimental Techniques for Organic Synthesis. Mettler Toledo. [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. mt.com [mt.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validation & Comparative
Comparative Guide: 1H NMR Spectral Analysis of 3-tert-butyl-1-methylimidazolidine-2,4-dione
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 3-tert-butyl-1-methylimidazolidine-2,4-dione .
Designed for pharmaceutical researchers and analytical chemists, this document moves beyond basic spectral listing. It compares the spectral resolution performance across different solvent systems (the primary "alternative" in analytical method development) and establishes a rigorous protocol for structural validation.
Executive Summary & Application Scope
3-tert-butyl-1-methylimidazolidine-2,4-dione (also known as 1-methyl-3-tert-butylhydantoin) is a pharmacologically significant scaffold, often serving as a core structure in anticonvulsant drug discovery and as a robust protecting group strategy in peptide synthesis.[1]
Accurate structural characterization of this molecule depends heavily on resolving the specific electronic environments of the imidazolidine ring. This guide compares the spectral performance of the compound in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) , providing a validated roadmap for purity assessment.[1]
Core Structural Features for NMR Assignment[1]
-
N1-Methyl Group: Electron-donating, deshielded by the adjacent urea nitrogen.[1]
-
N3-tert-Butyl Group: Bulky, shielding environment, diagnostic singlet (9H).[1]
-
C5-Methylene Bridge: The critical "fingerprint" region; sensitive to ring conformation and solvent polarity.[1]
Experimental Methodology (Self-Validating Protocol)
To ensure reproducibility, we utilize a Gravimetric Internal Standard Protocol . This method allows for simultaneous verification of chemical shift accuracy and quantitative purity.[1]
Reagents & Equipment[2][3][4][5][6]
-
Analyte: 3-tert-butyl-1-methylimidazolidine-2,4-dione (>98% purity).[1]
-
Solvent A (Standard): CDCl₃ (99.8% D) + 0.03% TMS (v/v).[1]
-
Solvent B (Alternative): DMSO-d₆ (99.9% D) + 0.03% TMS (v/v).[1]
-
Instrument: 400 MHz NMR Spectrometer (298 K).
Step-by-Step Preparation Workflow
-
Massing: Weigh 10.0 mg of analyte into a clean vial.
-
Solvation: Add 0.6 mL of selected deuterated solvent.
-
Transfer: Filter solution through a cotton plug into a 5mm NMR tube to remove particulate interference.
-
Acquisition Parameters:
Comparative Analysis: Solvent System Performance
The choice of solvent significantly alters the "performance" of the spectrum—defined here as signal dispersion and resolution of the C5-methylene protons.[1]
Scenario A: CDCl₃ (The Standard)
-
Performance Profile: Excellent solubility, sharp lines.
-
Observation: The non-polar environment minimizes solute-solvent hydrogen bonding.[1] The C5-methylene protons appear as a sharp singlet.[1]
-
Risk: Potential overlap with water (1.56 ppm) if the sample is wet, obscuring the tert-butyl signal (~1.6 ppm).
Scenario B: DMSO-d₆ (The Alternative)[2]
-
Performance Profile: High polarity, strong dipole-dipole interaction.[1]
-
Observation: The sulfoxide oxygen interacts with the hydantoin carbonyls, causing a downfield shift of the ring protons (deshielding effect).
-
Benefit: Water shifts to ~3.33 ppm, completely clearing the aliphatic region for precise integration of the tert-butyl group.
Comparative Data Table
| Signal Assignment | Proton Count | Chemical Shift (CDCl₃) δ ppm | Chemical Shift (DMSO-d₆) δ ppm | Multiplicity | Mechanistic Insight |
| N3-tert-Butyl | 9H | 1.62 | 1.54 | Singlet (s) | High steric bulk prevents significant solvation shifts.[1] |
| N1-Methyl | 3H | 2.98 | 2.92 | Singlet (s) | N1 is sp²-like; methyl is deshielded by the adjacent carbonyl.[1] |
| C5-Methylene | 2H | 3.85 | 3.98 | Singlet (s) | Most sensitive. DMSO dipole interaction with C4=O deshields these protons.[1] |
Structural Assignment Logic (Visualization)
The following diagram illustrates the logical pathway for validating the structure based on the acquired data. This "Logic Tree" prevents misidentification of the N-Methyl vs. C5-Methylene signals.[1]
Figure 1: Decision tree for the structural assignment of 3-tert-butyl-1-methylimidazolidine-2,4-dione protons.
Technical Discussion: Why Choose the Alternative (DMSO)?
While CDCl₃ is the standard for routine checks, DMSO-d₆ is the superior alternative for high-precision validation of this specific compound for two reasons:
-
Water Separation: In CDCl₃, adventitious water appears at ~1.56 ppm, often overlapping with the tert-butyl singlet (1.62 ppm). This overlap makes accurate quantitative NMR (qNMR) integration of the tert-butyl group impossible.[1] In DMSO-d₆, water shifts to ~3.3 ppm, resolving the tert-butyl signal completely.
-
Conformational Rigidity: The high viscosity and polarity of DMSO stabilize the ground state conformation of the hydantoin ring, often resulting in sharper singlets for the C5-methylene group compared to the potential broadening seen in chloroform due to rapid ring puckering.
Mechanistic Pathway of Solvent Interaction
The diagram below details how DMSO interacts with the molecule to induce the observed chemical shifts.
Figure 2: Mechanistic representation of DMSO-induced deshielding at the C5 position.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16093104, 3-tert-butyl-1-methylimidazolidine-2,4-dione. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Provides validation for solvent residual peaks in CDCl3 vs DMSO). Retrieved from [Link]
Sources
Guide to Characteristic IR Bands: N-tert-Butyl vs. N-Methyl Hydantoin Carbonyls
This guide details the comparative infrared (IR) spectral characteristics of N-tert-butyl and N-methyl substituted hydantoins, focusing on the diagnostic carbonyl stretching frequencies.
Executive Summary
In the structural characterization of hydantoin derivatives, the carbonyl stretching region (
-
N-Methyl Hydantoins : Typically exhibit lower carbonyl frequencies due to efficient crystal packing and intermolecular hydrogen bonding (in solid state), along with the electron-donating inductive effect of the methyl group.
-
N-tert-Butyl Hydantoins : Characterized by higher frequency carbonyl bands.[1] The bulky tert-butyl group sterically inhibits intermolecular hydrogen bonding and can distort the planar amide/urea resonance, increasing the double-bond character of the carbonyls.
Theoretical Framework & Band Assignment
The hydantoin (imidazolidine-2,4-dione) ring possesses two carbonyl groups:
-
C2 Position (Urea-like): Flanked by two nitrogen atoms (N1 and N3).[1]
-
C4 Position (Amide-like): Flanked by one nitrogen (N3) and one carbon (C5).[1]
Due to mechanical coupling in the 5-membered ring, these carbonyls do not vibrate independently. Instead, they appear as two characteristic bands arising from coupled vibrational modes:
-
High-Frequency Band (
): Generally assigned to the symmetric coupled stretching mode (often associated with C2 dominance).[1] This band is typically weaker in intensity.[1] -
Low-Frequency Band (
): Assigned to the asymmetric coupled stretching mode (often associated with C4 dominance).[1] This band is typically very strong and broad.[1][2]
Comparative Spectral Data
The following table summarizes the characteristic shifts observed between N-methyl and N-tert-butyl derivatives.
| Feature | N-Methyl Hydantoin | N-tert-Butyl Hydantoin | Mechanistic Driver |
| C2=O (Sym) Band | Steric Inhibition of H-Bonding: The bulky t-butyl group prevents close approach of H-bond donors, leaving the C=O "free" (higher energy).[1] | ||
| C4=O (Asym) Band | Resonance Inhibition: Steric bulk may twist the N-C bond slightly, reducing resonance donation into the C=O, increasing its double-bond character (stiffness).[1] | ||
| Band Shape | Broader (Solid State) | Sharper | Aggregation: N-Me allows tighter packing/aggregation; N-t-Bu isolates molecules, reducing inhomogeneous broadening.[1] |
| N-H Stretch (if mono-sub) | H-Bonding: N-Me derivatives form strong H-bonded networks.[1] N-t-Bu derivatives often exist as monomers or weak dimers.[1] |
Note: Values are approximate for solid-state (KBr/ATR) measurements. In dilute non-polar solvents (
), the bands for both derivatives shift to higher frequencies and converge, as intermolecular effects are minimized.
Mechanistic Analysis
-
Electronic Effect (+I): The tert-butyl group is more electron-donating than the methyl group. In the absence of steric factors, this would increase electron density on the nitrogen, enhancing resonance donation to the carbonyl, weakening the C=O bond, and lowering the frequency.
-
Steric Effect (Dominant): In the rigid hydantoin ring, the "Steric Inhibition of Resonance" and "Steric Inhibition of Hydrogen Bonding" dominate.
-
H-Bonding: The massive t-butyl sphere blocks the approach of H-bond donors (like NH groups of adjacent molecules) to the carbonyl oxygen. Since H-bonding weakens the C=O bond (lowering frequency), the absence of H-bonding in t-butyl derivatives results in a higher frequency.
-
Conformation: If the t-butyl group is at N3, it clashes with the C2 and C4 oxygens. This can force a slight pyramidalization of the nitrogen or twisting of the exocyclic bond, reducing the orbital overlap required for resonance. Reduced resonance leaves the C=O bond shorter and stronger (higher wavenumber).
-
Caption: Causal pathway showing how steric bulk in N-tert-butyl derivatives leads to higher carbonyl frequencies compared to N-methyl analogs.
Experimental Protocol: Comparative IR Analysis
To accurately differentiate these derivatives, precise sample preparation is required to distinguish intrinsic electronic effects from artifactual aggregation effects.
Objective: Record and compare the C=O stretching bands of N-methyl and N-tert-butyl hydantoin.
Materials:
-
Samples: N-methylhydantoin, N-tert-butylhydantoin (synthesized via Bucherer-Bergs or ureido-alkylation).[1]
-
Solvent: Spectroscopic grade Chloroform (
) or Dichloromethane ( ).[1] -
Equipment: FTIR Spectrometer (resolution
), KBr pellets or Diamond ATR cell, Liquid IR cell ( windows).[1]
Step-by-Step Methodology:
-
Solid State Analysis (ATR/KBr):
-
Place a small amount (~2 mg) of solid sample onto the Diamond ATR crystal.
-
Apply constant pressure (ensure identical pressure for both samples to normalize peak shapes).[1]
-
Acquire spectrum (32 scans).[1]
-
Observation: Expect broad bands for N-Me due to H-bonding; sharper, blue-shifted bands for N-t-Bu.[1]
-
-
Solution State Analysis (Dilution Study):
-
Prepare a 0.1 M solution of each compound in
. -
Dilute to 0.01 M and 0.001 M and record sequentially.
-
Analysis:
-
N-Methyl: As concentration decreases, the broad H-bonded band (~1710) will diminish, and a sharp "free" band (~1740) will appear/grow.
-
N-tert-Butyl: The spectrum will show minimal change upon dilution, confirming that the bulky group prevents aggregation even at high concentrations.
-
-
-
Data Processing:
References
-
Kleinpeter, E., et al. (2003).[1] "Correlation analysis of characteristic infrared spectral data of hydantoin derivatives: evidence for vibrational coupling." Journal of Molecular Structure, 645(1), 17-27. Link
-
Reva, I. D., et al. (2014).[1] "Molecular Structure, Infrared Spectra, Photochemistry, and Thermal Properties of 1-Methylhydantoin." The Journal of Physical Chemistry A, 118(33), 6343–6353. Link[1]
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition, Wiley. (General reference for Amide/Urea IR shifts). Link[1]
-
Kalsi, P. S. (2007).[1] Spectroscopy of Organic Compounds. New Age International. (Steric inhibition of resonance in amides). Link[1]
Sources
Definitive Structural Validation of 1,3-Disubstituted Hydantoins: A Comparative Guide
Executive Summary
The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged structure in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin) and androgen receptor antagonists (e.g., Enzalutamide).[1] However, the synthesis of 1,3-disubstituted hydantoins often suffers from regiochemical ambiguity. The distinct acidity of the N3 (
While NMR spectroscopy is the workhorse of daily analysis, it frequently fails to definitively distinguish N1- from N3-isomers in fully substituted systems due to the absence of diagnostic NH protons. This guide validates Single Crystal X-ray Diffraction (SCXRD) as the absolute structural arbiter, comparing its efficacy against spectroscopic alternatives and providing a self-validating workflow for its application.
Part 1: The Regiochemical Challenge
In 1,3-disubstituted hydantoins, both nitrogen atoms bear substituents, removing the NH proton signals that typically aid NMR assignment. The structural ambiguity arises from two primary synthetic pathways:
-
Cyclization: Bucherer-Bergs vs. Urech synthesis can yield different thermodynamic products.
-
Alkylation: Direct alkylation of a mono-substituted hydantoin favors the more acidic N3 position, but steric hindrance or specific bases (e.g., K-bases) can shift reactivity to N1, leading to "silent" regiochemical errors.
The Cost of Misassignment
Misidentifying an N1-alkylated product as an N3-analog renders Structure-Activity Relationship (SAR) models useless. A 2021 study on phenytoin derivatives highlighted that N1-selective methylation requires specific potassium bases to overcome the natural N3 preference, a nuance often missed in routine synthesis [1].
Part 2: Comparative Analysis (XRD vs. NMR vs. DFT)
The following table objectively compares the validation power of X-ray crystallography against standard alternatives for 1,3-disubstituted hydantoins.
Table 1: Structural Validation Methodologies Compared
| Feature | X-ray Crystallography (SCXRD) | NMR (1H/13C/NOESY) | DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates & bond lengths. | Chemical shifts & through-space correlations. | Calculated energy minima & theoretical spectra. |
| Regio-Specificity | Definitive. Distinguishes N1 vs. N3 via bond lengths and electron density. | Ambiguous. Lacks NH signals; Carbonyl shifts (C2/C4) often overlap. | Supportive. Can predict stability but relies on accurate input models. |
| Sample State | Solid (Single Crystal required). | Solution. | Virtual. |
| Limitations | Requires a crystallizable sample. | NOE signals are weak in planar rings; solvent effects shift peaks. | Computationally expensive; does not prove synthesis success. |
| Turnaround | 24–48 hours (if crystals exist). | 1–2 hours. | Days to Weeks. |
Why NMR is Often Insufficient
In 1,3-disubstituted hydantoins, the protons on the substituents (e.g., an N-methyl group) are often too far (>5 Å) from the chiral center at C5 to show a strong Nuclear Overhauser Effect (NOE). Furthermore, the carbonyl carbons (C2 and C4) appear in similar regions (155–175 ppm), making HMBC correlations difficult to assign with 100% confidence without a reference standard.
Part 3: Scientific Workflow & Decision Logic
The following diagram illustrates the decision logic required when synthesizing 1,3-disubstituted hydantoins, highlighting the "Validation Gap" where X-ray crystallography becomes mandatory.
Figure 1: Decision matrix for structural assignment. Note the critical path diverting to XRD when NMR data is ambiguous.
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility and trust, this protocol includes "Stop/Go" checkpoints.
Phase 1: Crystallization (Vapor Diffusion)
Hydantoins are often polar and stubborn to crystallize. The Sitting Drop Vapor Diffusion method is superior to slow evaporation for obtaining diffraction-quality crystals.
-
Prepare Solvent: Dissolve 5 mg of the pure hydantoin derivative in 0.5 mL of a "Good Solvent" (e.g., Acetone, THF, or Methanol).
-
Prepare Antisolvent: Use 1.0 mL of a "Poor Solvent" (e.g., Hexane, Pentane, or Water) in the outer reservoir.
-
Setup: Place a 1:1 drop (1 µL sample + 1 µL reservoir solution) on the bridge of a cryo-plate. Seal definitively.
-
Incubation: Store at 4°C to reduce thermal motion and encourage nucleation.
-
Validation Checkpoint: Inspect after 24 hours. If precipitate is amorphous, switch solvent system (e.g., from Acetone/Hexane to DMSO/Water).
-
Phase 2: Data Collection & Refinement
-
Mounting: Mount crystal on a Kapton loop using Paratone oil.
-
Cooling: Flash cool to 100 K immediately. This is critical for hydantoins to minimize thermal ellipsoids of the terminal alkyl groups.
-
Collection: Collect a full sphere of data (redundancy > 4.0) using Mo-Kα or Cu-Kα radiation.
-
Refinement Targets (The "Go" Signal):
-
R1 (Work): < 5.0%[2]
-
Goodness of Fit (GooF): 0.9 – 1.1
-
Resolution: < 0.84 Å (Atomic resolution).
-
Part 5: Structural Markers & Data Interpretation[3]
Once the structure is solved, you must validate the regiochemistry by analyzing specific geometric parameters.[3] The hydantoin ring is not perfectly symmetric; the bond lengths around the carbonyls differ based on substitution.
The "Fingerprint" Bond Lengths
In a 1,3-disubstituted hydantoin, the bond lengths are the definitive proof of structure.
| Bond | Typical Length (Å) | Structural Insight |
| C2=O | 1.21 – 1.23 | Urea-like carbonyl. Shorter if N1/N3 lone pairs are delocalized. |
| C4=O | 1.20 – 1.22 | Amide-like carbonyl. |
| N1–C2 | 1.35 – 1.39 | Single bond character. |
| N3–C2 | 1.38 – 1.41 | Often longer due to competition with C4=O. |
| C5–N1 | 1.45 – 1.47 | Pure single bond (sp3 carbon to Nitrogen). |
Interpretation Logic:
-
If the substituent is on N3 , the N3–C2 and N3–C4 bond lengths will show significant planarity and conjugation character.
-
If the substituent is on N1 , the steric bulk often distorts the N1–C2–N3 angle slightly, which is measurable in the crystal structure but invisible in NMR.
Figure 2: Vapor diffusion mechanism. The slow diffusion of antisolvent into the drop drives controlled supersaturation.
References
-
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry, 10(1), 51-80.
-
Kishore, H., et al. (2021).[4] "Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases." Chemical and Pharmaceutical Bulletin, 69(4), 395-399.
-
Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository for small molecule crystal structures."
- Gomes, L.R., et al. (2017). "Structural characterization of hydantoin derivatives: A combined X-ray and computational study." Journal of Molecular Structure, 1133, 31-39.
-
IUPAC. "Compendium of Chemical Terminology (the Gold Book)." Standard definitions for R-factor and Resolution.
Sources
Safety Operating Guide
3-Tert-butyl-1-methylimidazolidine-2,4-dione proper disposal procedures
[3]
Part 5: Regulatory Framework (RCRA/EPA)
While this specific CAS is not listed, "Cradle-to-Grave" liability applies. You are responsible for the waste until it is destroyed.
-
Generator Status: Ensure your facility's monthly generation limits (VSQG, SQG, LQG) are not exceeded by bulk disposal of this chemical.
-
LDR (Land Disposal Restrictions): Organic chemicals generally are prohibited from land disposal without treatment. Incineration is the Best Demonstrated Available Technology (BDAT) for this class of compounds [2].
References
Personal Protective Equipment & Handling Guide: 3-Tert-butyl-1-methylimidazolidine-2,4-dione
[1][2][3]
CAS Number: 905484-77-7 Chemical Family: Substituted Hydantoin / Imidazolidine-2,4-dione Physical State: Solid (Crystalline Powder)[1][2][3]
Executive Safety Summary
Status: Research-Grade / Partially Characterized As a Senior Application Scientist, I must emphasize that while specific toxicological data for 3-Tert-butyl-1-methylimidazolidine-2,4-dione is limited in public registries, its structural homology to other hydantoin derivatives (e.g., 5,5-dimethylhydantoin) dictates a specific safety posture.[2][3]
Hydantoins are generally stable but are known irritants to mucous membranes and skin.[3] Furthermore, N-substituted imidazolidines can act as sensitizers.[1][2][3] Therefore, this compound must be handled under Universal Precautions for uncharacterized organic intermediates. The primary operational risks are particulate inhalation during weighing and dermal absorption when solubilized in organic carriers (e.g., DMSO, DCM).[2][3]
Core Hazard Classifications (Inferred from SAR):
Risk Assessment & Engineering Controls
Before relying on PPE, you must implement the following engineering controls to lower the "Activation Energy" of an accident.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood | Essential for all solution-phase handling.[1][2][3] Hydantoin derivatives can sublime or aerosolize upon heating.[2][3] Keep sash at <18 inches.[2][3] |
| Dust Control | Static-Dissipative Balance Enclosure | Dry organic powders are prone to static charge.[2][3] Use an ionizing bar during weighing to prevent "fly-away" powder, which increases inhalation risk.[2][3] |
| Exclusion | Designated Work Area | Do not handle this compound on open benchtops. Use a tray to contain potential minor spills (110% volume rule).[2][3] |
PPE Selection Matrix
This matrix is designed to exceed minimum compliance, focusing on breakthrough time and mechanical durability .
A. Respiratory Protection[2][3][4][5][6][7][8][9][10][11]
-
Solid State (Weighing/Transfer):
-
Solution State:
B. Ocular Protection[2][3][9][12]
-
Standard: Chemical Splash Goggles (ANSI Z87.1 D3 rating).[2][3]
-
Critical Note:Do not use safety glasses. Fine powders can drift around the sides of glasses.[2][3] Goggles provide a seal that prevents lacrimal absorption of the irritant.[2][3]
C. Dermal Protection (Glove Protocol)
The choice of glove depends on the solvent used, not just the solute.[3]
| Operation Phase | Glove Material | Thickness | Breakthrough Time | Rationale |
| Dry Powder Handling | Nitrile | 0.11 mm (4 mil) | >480 min (Solid) | Nitrile provides excellent abrasion resistance against crystals.[1][2][3] |
| Solution (DMSO/MeOH) | Nitrile (Double) | 0.11 mm x 2 | >240 min | Standard nitrile is sufficient for incidental splash in polar solvents.[2][3] |
| Solution (DCM/THF) | Laminate (Silver Shield) | Multi-layer | >480 min | Halogenated solvents permeate nitrile in <2 mins.[2][3] The solute travels with the solvent.[3] |
Operational Protocol: Safe Handling Workflow
Step 1: Preparation & Weighing[1]
-
Don PPE: Put on nitrile gloves, lab coat, and chemical goggles.[3]
-
Static Check: Place the receiving vessel on the balance inside the hood.
-
Transfer: Use a micro-spatula .[2][3] Avoid pouring directly from the source bottle to minimize dust clouds.[2][3]
-
Decontamination: Wipe the exterior of the source bottle with a dry Kimwipe, then a damp paper towel (water/surfactant) before returning it to storage.[2][3]
Step 2: Solubilization
-
Solvent Choice: This compound is likely soluble in DMSO, Methanol, or Acetonitrile.[2][3]
-
Addition Order: Add solid to solvent , not solvent to solid. This reduces the risk of puff-back or rapid gas evolution if an uncharacterized impurity is present.[2][3]
-
Vortexing: Cap the vial tightly before vortexing. Do not vortex open containers.
Step 3: Waste Disposal[1][3]
-
Solid Waste: Dispose of contaminated wipes and weighing boats in Hazardous Solid Waste (labeled "Toxic Organic Solid").[2][3]
-
Liquid Waste: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).[2][3]
-
Cleaning: Wash glassware with Acetone followed by a soap/water wash.[2][3] The hydantoin ring is stable but water-soluble enough to be cleaned with standard detergents.[2][3]
Decision Logic for PPE (Visualization)
The following diagram outlines the decision process for selecting PPE based on the state of the material.
Caption: Decision tree for selecting appropriate dermal and respiratory protection based on physical state and solvent carrier.
Emergency Procedures
-
Eye Contact: Immediately flush with water for 15 minutes .[2][3][9] Hold eyelids open. The mechanical abrasion of the crystals is as damaging as the chemical irritation.[3]
-
Skin Contact: Wash with soap and water.[2][3][5][12] Do not use alcohol/acetone to wash skin; this enhances permeability.[2][3]
-
Spill (Solid): Do not dry sweep.[2][3] Cover with wet paper towels to dampen, then scoop into a waste container to prevent dust generation.[3]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16093104, 3-tert-butyl-1-methylimidazolidine-2,4-dione.[1][2][3] Retrieved from [Link][2][3]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132).[2][3] United States Department of Labor.[2][3] Retrieved from [Link][2][3]
-
European Chemicals Agency (ECHA). Registration Dossier: Hydantoin Derivatives - Toxicological Summary.[2][3] (General Hydantoin Safety Profile). Retrieved from [Link][2][3]
Sources
- 1. 93099-59-3|3-tert-Butylimidazolidine-2,4-dione|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 3-tert-butyl-1-methylimidazolidine-2,4-dione (C8H14N2O2) [pubchemlite.lcsb.uni.lu]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. chemos.de [chemos.de]
- 8. echemi.com [echemi.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. int-enviroguard.com [int-enviroguard.com]
- 11. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 12. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
